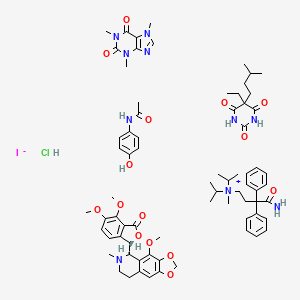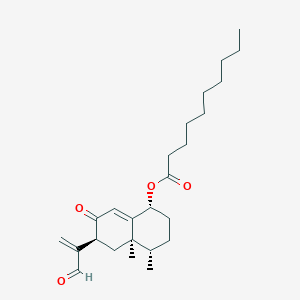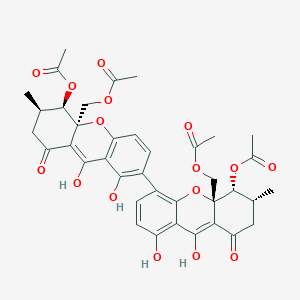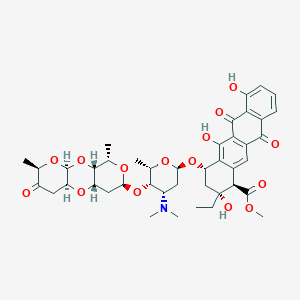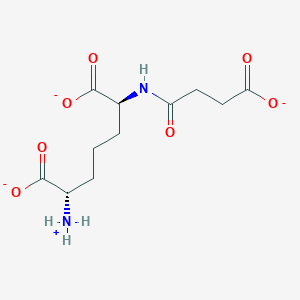
N-(3-carboxylatopropionyl)-LL-2,6-diaminopimelate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-carboxylatopropionyl)-LL-2,6-diaminopimelate(2-) is dianion of N-succinyl-LL-2,6-diaminopimelic acid having anionic carboxy groups and an ionic primary amino group; major species at pH 7.3. It is a conjugate base of a N-succinyl-LL-2,6-diaminopimelic acid.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Antibacterial Activity
Analogs of diaminopimelic acid, such as N-(3-carboxylatopropionyl)-LL-2,6-diaminopimelate(2-), have been synthesized and tested for their ability to inhibit meso-diaminopimelate decarboxylases from Bacillus sphaericus and wheat germ. These analogs do not effectively inhibit L-lysine decarboxylase but show potential as competitive inhibitors of decarboxylases. Some N-modified analogs have also demonstrated preliminary antibacterial activity against Bacillus megaterium (Kelland et al., 1986).
Synthesis for Inhibition of Diaminopimelate Pathway
Stereoselective syntheses of diaminopimelate derivatives, including N-(3-carboxylatopropionyl)-LL-2,6-diaminopimelate(2-), have been developed. These are aimed at inhibiting enzymes of the diaminopimelate pathway, a critical component in L-lysine biosynthesis, making them potential candidates for selective antibacterial agents or herbicides (Bold et al., 1992).
Role in Lysine Biosynthesis and Potential as a Herbicide/Antibacterial Target
Diaminopimelate epimerase, a key enzyme for lysine biosynthesis in plants and bacteria, catalyzes the interconversion of LL-DAP and DL(meso)-DAP. The absence of a mammalian homolog of this enzyme makes it a promising target for novel herbicides and antibacterials. The crystal structures of enzyme-inhibitor complexes provide insights into the atomic details of a plant amino acid racemase, which could be critical for designing inhibitors (Pillai et al., 2009).
Epimerase Assay and Properties
Research on diaminopimelate epimerase from Bacillus megaterium has led to the development of assay methods, providing a better understanding of the enzyme's properties. This understanding aids in exploring the potential use of inhibitors for therapeutic or agricultural purposes (White et al., 1969).
Application in Immunoactive Peptide Synthesis
N-(3-carboxylatopropionyl)-LL-2,6-diaminopimelate(2-) derivatives have been synthesized for the production of a new immunoactive peptide, RP 56142. This demonstrates the compound's potential in the field of immunology and therapeutic peptide design (Bouchaudon et al., 1989).
Eigenschaften
Produktname |
N-(3-carboxylatopropionyl)-LL-2,6-diaminopimelate(2-) |
|---|---|
Molekularformel |
C11H16N2O7-2 |
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
(2S,6S)-2-azaniumyl-6-(3-carboxylatopropanoylamino)heptanedioate |
InChI |
InChI=1S/C11H18N2O7/c12-6(10(17)18)2-1-3-7(11(19)20)13-8(14)4-5-9(15)16/h6-7H,1-5,12H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/p-2/t6-,7-/m0/s1 |
InChI-Schlüssel |
GLXUWZBUPATPBR-BQBZGAKWSA-L |
Isomerische SMILES |
C(C[C@@H](C(=O)[O-])[NH3+])C[C@@H](C(=O)[O-])NC(=O)CCC(=O)[O-] |
Kanonische SMILES |
C(CC(C(=O)[O-])[NH3+])CC(C(=O)[O-])NC(=O)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2(5H)-Furanone, 5-[(1S,7S)-1,7-dihydroxyoctyl]-, (5S)-](/img/structure/B1247587.png)
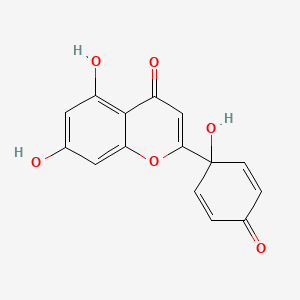
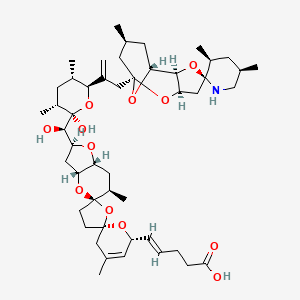
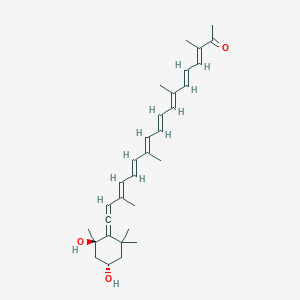

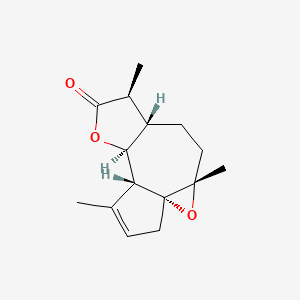
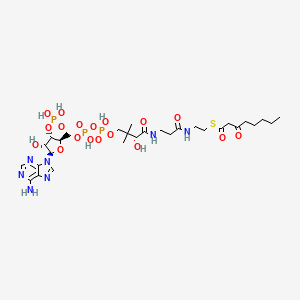
![[Os(eta(5)-C5H5)2]](/img/structure/B1247603.png)
